3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS No.: 1443279-18-2
Cat. No.: VC6874173
Molecular Formula: C9H6F3N3O2
Molecular Weight: 245.161
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443279-18-2 |
|---|---|
| Molecular Formula | C9H6F3N3O2 |
| Molecular Weight | 245.161 |
| IUPAC Name | 3-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H6F3N3O2/c1-4-3-13-15-5(8(16)17)2-6(9(10,11)12)14-7(4)15/h2-3H,1H3,(H,16,17) |
| Standard InChI Key | FVVPKUNEEAQXPQ-UHFFFAOYSA-N |
| SMILES | CC1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyrimidine system, a bicyclic framework merging pyrazole and pyrimidine rings. Key structural features include:
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Methyl group at position 3: Enhances steric bulk and influences electron distribution.
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Trifluoromethyl group at position 5: Introduces strong electron-withdrawing effects, impacting reactivity and intermolecular interactions.
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Carboxylic acid at position 7: Improves aqueous solubility and provides a handle for derivatization .
Table 1: Key Structural Descriptors
Electronic and Steric Effects
The trifluoromethyl group induces significant electron withdrawal, polarizing the pyrimidine ring and enhancing electrophilic character at adjacent positions. This effect is critical for interactions with biological targets, such as enzymes requiring electron-deficient binding pockets . The methyl group at position 3 contributes steric hindrance, potentially shielding reactive sites and influencing regioselectivity in synthetic modifications .
Synthesis and Manufacturing
Cyclocondensation Strategies
The synthesis typically begins with cyclocondensation between β-enaminones and NH-3-aminopyrazoles under microwave-assisted conditions, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses . For example:
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Formation of pyrazolo[1,5-a]pyrimidine core: Reacting β-enaminones with 3-aminopyrazoles yields the fused ring system.
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Trifluoromethyl introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or CF₃Cu intermediates.
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Carboxylic acid functionalization: Oxidation of a methyl ester precursor or direct carboxylation via CO₂ insertion .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 120–140°C (microwave) | ↑ Yield (75–85%) |
| Catalyst | BF₃·Et₂O | ↑ Regioselectivity |
| Solvent | DMF or Acetonitrile | ↑ Solubility |
Industrial Scalability
Continuous flow reactors and automated platforms are employed to enhance reproducibility and reduce reaction times. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase chromatography ensures high purity (>95%) .
| Target | IC₅₀ (µM) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.12 | Competitive ATP inhibition |
| COX-2 | 0.45 | Arachidonic acid binding block |
| PARP-1 | 1.2 | NAD+ site interference |
Pharmacokinetic Considerations
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Solubility: 15 mg/mL (pH 7.4) due to ionized carboxylic acid.
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Metabolic Stability: Resistant to CYP3A4-mediated oxidation, with a half-life >6 hours in hepatic microsomes .
Applications in Material Science
Photophysical Properties
The electron-deficient trifluoromethyl group and extended π-system enable applications as fluorophores. Key characteristics include:
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Large Stokes shift (Δλ >100 nm): Minimizes self-quenching.
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Quantum yield (Φ): Up to 44% in DMSO, comparable to commercial dyes .
Table 4: Photophysical Data
| Solvent | λₑₓ (nm) | λₑₘ (nm) | Φ (%) |
|---|---|---|---|
| DMSO | 360 | 480 | 44 |
| Water | 365 | 495 | 12 |
Sensor Development
Functionalization at the carboxylic acid position allows conjugation to nanoparticles or polymers, creating sensors for metal ions (e.g., Fe³⁺, Cu²⁺) with detection limits <1 ppm .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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Trifluoromethyl vs. Thiophene: The trifluoromethyl group in 3-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid enhances metabolic stability compared to thiophene-containing analogues, which exhibit higher CYP450-mediated clearance .
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Carboxylic Acid Position: Derivatives with carboxylic acid at position 7 show superior solubility over position 2 isomers (e.g., 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) .
Table 5: Comparative Physicochemical Properties
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